molecular formula C10H13NO4S B2815071 4-(Dimethylsulfamoyl)-3-methylbenzoic acid CAS No. 1346608-93-2

4-(Dimethylsulfamoyl)-3-methylbenzoic acid

Cat. No.: B2815071
CAS No.: 1346608-93-2
M. Wt: 243.28
InChI Key: PNISUHPAWMAUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylsulfamoyl)-3-methylbenzoic acid is an organic compound with a molecular formula of C10H13NO4S. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a methylbenzoic acid core. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the sulfonation of 3-methylbenzoic acid followed by the introduction of the dimethylsulfamoyl group. One common method includes the reaction of 3-methylbenzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with dimethylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(Dimethylsulfamoyl)-3-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylsulfamoyl)-4-methylbenzoic acid
  • 4-(Dimethylsulfamoyl)-2-methylbenzoic acid
  • 4-(Dimethylsulfamoyl)-3-ethylbenzoic acid

Uniqueness

4-(Dimethylsulfamoyl)-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISUHPAWMAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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